molecular formula C8H6F3NO2 B8809068 4-(trifluoromethoxy)benzaldehyde oxime

4-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B8809068
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-UHFFFAOYSA-N
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Description

4-(trifluoromethoxy)benzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-Trifluoromethoxybenzaldehyde, which is an aromatic aldehyde with a trifluoromethoxy group attached to the benzene ring. The oxime derivative is formed by the reaction of the aldehyde with hydroxylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of p-Trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Beckmann Rearrangement

This reaction converts the oxime into an amide under acidic or catalytic conditions. The trifluoromethoxy group stabilizes intermediates formed during the rearrangement, enhancing reactivity .

Mechanism :

  • Protonation of the hydroxyl group.

  • Formation of an intermediate amide.

  • Rearrangement to yield the final amide product.

Condensation Reactions

The compound reacts with amines to form imines , demonstrating versatility in organic synthesis. This reactivity is attributed to the electron-withdrawing trifluoromethoxy group, which activates the carbonyl region.

Reactant Product Conditions
AminesImine derivativesVaried (e.g., base, solvent)

Photopromoted Catalytic Deoximation

A light-driven protocol transforms the oxime back into the corresponding carbonyl compound (4-(trifluoromethoxy)benzaldehyde). This method leverages renewable energy and operates under ambient conditions, showcasing functional group tolerance .

Key Features :

  • Uses light energy and oxygen.

  • Proceeds via a catalytic cycle involving TEMPO and FeCl₃ .

Electrophilic Substitution

The oxime participates in electrophilic reactions, facilitated by the electron-withdrawing trifluoromethoxy group. While specific examples are not detailed, this reactivity aligns with its structural similarity to benzaldehyde oxime derivatives.

Structural Comparisons

A comparison of structurally related compounds highlights the unique reactivity of 4-(trifluoromethoxy)benzaldehyde oxime:

Compound Key Structural Feature Reactivity Impact
Benzaldehyde oximeLacks trifluoromethyl groupLower stability and lipophilicity
4-Trifluoromethylbenzaldehyde oximeTrifluoromethyl substituentIncreased stability, altered reactivity
4-Fluorobenzaldehyde oximeSingle fluorine substituentReduced lipophilicity

Stability and Decomposition

The compound exhibits stability under normal conditions but may decompose under extreme conditions to produce nitrogen oxides, carbon monoxide, and carbon dioxide .

Scientific Research Applications

4-(Trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO2\text{C}_8\text{H}_6\text{F}_3\text{NO}_2. It features a benzaldehyde structure with a trifluoromethoxy group and an oxime functional group. The presence of the trifluoromethoxy group enhances its chemical stability and lipophilicity, influencing its biological activity and reactivity in chemical processes.

Scientific Research Applications

This compound has applications in:

  • Organic Chemistry It is used as a building block in the synthesis of various organic compounds.
  • Dye Chemistry Utilized in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring.
  • Medicinal Chemistry It is used in the synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole.
  • Pharmaceuticals Due to its unique structure, it may provide leads for drug development, particularly in designing compounds with enhanced biological activity.
  • Synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone The outcome of the synthesis is the production of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone.

Production

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. This reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
Benzaldehyde oximeC7H7NOC_7H_7NOLacks trifluoromethyl group; simpler structure
4-Trifluoromethylbenzaldehyde oximeC8H6F3NOC_8H_6F_3NOContains trifluoromethyl instead of trifluoromethoxy
4-Fluorobenzaldehyde oximeC7H6FNOC_7H_6FNOContains only one fluorine; less lipophilic
4-Methoxybenzaldehyde oximeC8H9NO2C_8H_9NO_2Contains methoxy group; less electronegative

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group forms a bond with the phosphorus atom of the organophosphate, leading to the release and reactivation of the enzyme. This mechanism is crucial in the treatment of organophosphate poisoning.

Comparison with Similar Compounds

    p-Trifluoromethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.

    Other Oximes: Compounds like acetone oxime, benzaldehyde oxime, and acetaldoxime share similar functional groups but differ in their substituents and reactivity.

Uniqueness: 4-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and in the study of enzyme interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(trifluoromethoxy)benzaldehyde oxime?

  • Methodology : The oxime is typically synthesized via condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium acetate). The reaction is refluxed for 1–3 hours, followed by extraction and purification via recrystallization or column chromatography. Yield optimization requires careful pH control (~pH 4–6) to minimize side reactions .
  • Key Data :

ReactantSolventReaction TimeYield
4-(Trifluoromethoxy)benzaldehydeEtOH/H₂O2 hours85–93%

Q. How is this compound characterized spectroscopically?

  • Analytical Methods :

  • ¹H NMR : Oxime proton (NOH) appears as a broad singlet at δ 8.5–9.0 ppm. The aldehyde proton (CHO) is absent post-reaction, confirming conversion .
  • IR : Strong C=N stretch at ~1640 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 222.1 (calculated for C₉H₇F₃NO₂) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin and eye irritant (Skin Irrit. Category 2). Avoid inhalation of dust.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Use PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in copper-catalyzed skeletal rearrangements?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the aldehyde, facilitating coordination with copper catalysts. This promotes five-bond cleavage in O-propargyl arylaldoximes, enabling β-lactam formation. Steric effects from the trifluoromethoxy group can hinder undesired pathways, improving regioselectivity .
  • Case Study :

CatalystSubstrateProduct (β-lactam)Yield
CuI/1,10-phenanthrolineO-propargyl oxime derivative4-membered lactam72%

Q. What challenges arise in analyzing E/Z isomerization of this oxime, and how are they addressed?

  • Challenge : Equilibrium between E and Z isomers complicates NMR interpretation due to proton exchange.
  • Solution : Use low-temperature (e.g., –20°C) ¹H NMR in deuterated DMSO or CDCl₃ to "freeze" isomerization. Integration of distinct NOH peaks (δ 8.5–8.7 ppm for E, δ 8.9–9.1 ppm for Z) allows quantification .

Q. How is this oxime utilized in synthesizing fluorogenic probes for biomolecular quantification?

  • Application : The oxime reacts with uracil or orotic acid under acidic conditions to form fluorescent derivatives. For example, in spectrofluorometric assays, excitation/emission at 320/420 nm enables quantification in biological specimens with ≤1 nM sensitivity .
  • Protocol :

Mix oxime (1 mM) with sample in pH 5 buffer.

Incubate at 37°C for 30 minutes.

Measure fluorescence intensity against a calibration curve.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H

InChI Key

SFLMISFBFTUVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 4-(trifluoromethoxy)benzaldehyde (38.02 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (38.68 g, 188 mmol, 94%) was obtained.
Quantity
38.02 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
94%

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